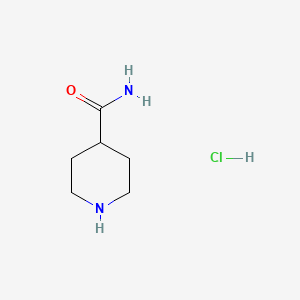

Piperidine-4-carboxamide hydrochloride

Description

Properties

IUPAC Name |

piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-6(9)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H2,7,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSYTYYSDFJBFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591347 | |

| Record name | Piperidine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39674-99-2 | |

| Record name | 39674-99-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperidine-4-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Piperidine-4-carboxamide Scaffold

An In-depth Technical Guide to the Synthesis of Piperidine-4-carboxamide Hydrochloride

In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and versatile heterocyclic scaffolds found in FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component in the design of bioactive molecules. A key derivative, piperidine-4-carboxamide, also known as isonipecotamide, has emerged as a critical building block for a diverse range of therapeutic agents, including inhibitors of secretory glutaminyl cyclase for Alzheimer's disease, 5-HT receptor modulators, and various protein kinase inhibitors.[2][3][4]

The hydrochloride salt of piperidine-4-carboxamide is often the preferred form for pharmaceutical development due to its enhanced stability, crystallinity, and aqueous solubility, which are critical for formulation and bioavailability. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, grounded in mechanistic principles and field-proven insights. We will dissect the causality behind experimental choices, provide detailed protocols, and compare the strategic advantages of each route to empower researchers and drug development professionals in their synthetic endeavors.

Core Synthetic Pathways: A Comparative Analysis

The synthesis of piperidine-4-carboxamide can be approached from several common starting materials. The choice of pathway is often dictated by factors such as the cost and availability of the starting material, scalability, and the desired purity profile of the final product. We will explore the three most prevalent and logical routes.

Pathway 1: Amidation of Isonipecotic Acid

This is arguably the most direct and classical approach, starting from piperidine-4-carboxylic acid (isonipecotic acid). The core transformation involves the formation of an amide bond, a cornerstone reaction in organic synthesis.

Mechanistic Rationale: The direct reaction between a carboxylic acid and ammonia is thermodynamically unfavorable and requires harsh conditions. Therefore, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon. This is typically achieved by converting the hydroxyl group into a better leaving group, transforming the acid into a highly reactive acyl chloride. This intermediate then readily reacts with ammonia in an exothermic nucleophilic acyl substitution to form the stable amide.[5]

Caption: Pathway 1: Synthesis via Isonipecotic Acid Activation.

Experimental Protocol: Synthesis from Isonipecotic Acid

-

Activation: To a cooled (0 °C) solution of isonipecotic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise.[5]

-

Reaction: Allow the mixture to stir at room temperature for 2-4 hours or until gas evolution (SO₂ and HCl) ceases. The completion of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude isonipecotic acid chloride hydrochloride.

-

Amidation: Carefully add the crude acid chloride to a cooled, concentrated solution of aqueous ammonia (a large excess).

-

Work-up: Stir the reaction mixture vigorously. The product, piperidine-4-carboxamide, will often precipitate. The solid can be collected by filtration, washed with cold water, and dried. The aqueous filtrate can be extracted with an organic solvent like chloroform or ethyl acetate to recover any dissolved product.

-

Purification: The crude product can be purified by recrystallization, typically from an ethanol/water mixture.[5]

Pathway 2: Ammonolysis of Ethyl Isonipecotate

Starting from the ethyl ester of isonipecotic acid is a common industrial approach, as esters are often more readily available and cheaper than the corresponding carboxylic acids.[6] This pathway involves the direct conversion of the ester to the amide.

Mechanistic Rationale: This reaction, known as ammonolysis, is a nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking the ester carbonyl and displacing the ethoxide leaving group. Esters are less reactive than acid chlorides, so this reaction typically requires more forcing conditions, such as elevated temperature and pressure, to proceed at a practical rate. The use of a sealed reactor is common to maintain a high concentration of ammonia.

Caption: Pathway 2: Synthesis via Ammonolysis of an Ester.

Experimental Protocol: Synthesis from Ethyl Isonipecotate

-

Reaction Setup: Place ethyl isonipecotate (1 equivalent) into a high-pressure steel reactor.

-

Ammonia Addition: Cool the reactor and charge it with a solution of ammonia in methanol (methanolic ammonia) or with liquid ammonia. A significant excess of ammonia is used.

-

Reaction: Seal the reactor and heat it to a temperature between 100-150 °C for 12-24 hours. The internal pressure will increase significantly.

-

Cooling and Work-up: After the reaction period, cool the reactor to room temperature and carefully vent the excess ammonia.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and ethanol by-product. The resulting crude piperidine-4-carboxamide can be purified by recrystallization.

Pathway 3: Controlled Hydrolysis of 4-Cyanopiperidine

This route utilizes the nitrile functional group as a precursor to the carboxamide. The synthesis of 4-cyanopiperidine itself is often achieved via dehydration of piperidine-4-carboxamide, so this pathway can also be seen as the reverse of a common side-reaction.[7][8]

Mechanistic Rationale: The hydrolysis of a nitrile to a carboxamide can be catalyzed by either acid or base. The key challenge is to prevent over-hydrolysis to the carboxylic acid. The reaction proceeds via protonation (in acid) or nucleophilic attack by hydroxide (in base) at the nitrile carbon, followed by tautomerization and addition of water to form a hydrated intermediate, which then rearranges to the amide. Careful control of reaction time, temperature, and reagent stoichiometry is paramount to isolate the amide in high yield.

Caption: Pathway 3: Synthesis via Controlled Nitrile Hydrolysis.

Experimental Protocol: Synthesis from 4-Cyanopiperidine

-

Reaction Setup: Dissolve 4-cyanopiperidine (1 equivalent) in a suitable acid, such as concentrated sulfuric acid or hydrochloric acid, at a low temperature (e.g., 0-5 °C).

-

Reaction: Allow the mixture to warm to room temperature and stir for a specified period (e.g., 24-48 hours). The reaction progress should be monitored carefully (e.g., by TLC or GC) to maximize amide formation and minimize carboxylic acid formation.

-

Quenching and Neutralization: Pour the reaction mixture slowly onto crushed ice. Carefully neutralize the solution with a base, such as concentrated sodium hydroxide or ammonium hydroxide, while keeping the temperature low.

-

Isolation: The product may precipitate upon neutralization. If not, the aqueous solution should be extracted multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Final Step: Formation of the Hydrochloride Salt

Regardless of the pathway used to synthesize the free base, the final step is its conversion to the hydrochloride salt. This is a straightforward acid-base reaction.

Protocol:

-

Dissolve the purified piperidine-4-carboxamide free base in a suitable solvent, such as isopropanol, ethanol, or diethyl ether.

-

Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) with stirring.

-

The this compound will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any residual acid, and dry under vacuum.

Quantitative Data and Pathway Comparison

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| 1 | Isonipecotic Acid | SOCl₂ or (COCl)₂, NH₃ | High reactivity, often high yield, direct route.[5] | SOCl₂ is corrosive and generates acidic gas; acid chloride is moisture sensitive. |

| 2 | Ethyl Isonipecotate | NH₃ (methanolic or liquid) | Often uses cheaper, more stable starting material.[6] | Requires high temperature and pressure (specialized equipment); can be slow. |

| 3 | 4-Cyanopiperidine | H₂SO₄ or NaOH | Utilizes a different functional group precursor. | Risk of over-hydrolysis to the carboxylic acid; requires careful monitoring.[7][8] |

Conclusion

The synthesis of this compound is a well-established process with multiple viable pathways. The selection of a specific route is a strategic decision based on a holistic analysis of starting material cost, required equipment, scalability, and safety considerations. The amidation of isonipecotic acid offers a direct and high-yielding laboratory-scale synthesis, while the ammonolysis of ethyl isonipecotate is often favored for larger-scale industrial production. The hydrolysis of 4-cyanopiperidine provides a useful alternative, though it requires precise control to achieve high selectivity for the desired amide. By understanding the mechanistic underpinnings and practical considerations of each pathway, researchers can confidently and efficiently produce this critical building block for the advancement of pharmaceutical research and development.

References

- Title: Ethyl 1-(3-carboxypyridin-4-yl)

- Title: US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride - Google Patents Source: Google Patents URL

- Title: Ethyl 4-piperidinecarboxylate synthesis - ChemicalBook Source: ChemicalBook URL

- Title: Synthesis of 4-piperidinecarboxylic acid - PrepChem.

- Title: Isonipecotamide | 39546-32-2 - ChemicalBook Source: ChemicalBook URL

- Title: How is Isonipecotamide synthesized?

- Title: Isonipecotamide CAS#: 39546-32-2 - ChemicalBook Source: ChemicalBook URL

- Title: US3586678A - Isonipecotic acid derivatives - Google Patents Source: Google Patents URL

- Title: US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents Source: Google Patents URL

- Title: WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents Source: Google Patents URL

- Title: A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery - Benchchem Source: Benchchem URL

- Title: Ethyl Isonipecotate - SRIRAMCHEM Source: SRIRAMCHEM URL

- Title: Ethyl isonipecotate 98 1126-09-6 - Sigma-Aldrich Source: Sigma-Aldrich URL

- Title: Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed Source: PubMed URL

Sources

- 1. benchchem.com [benchchem.com]

- 2. Isonipecotamide | 39546-32-2 [chemicalbook.com]

- 3. Isonipecotamide CAS#: 39546-32-2 [chemicalbook.com]

- 4. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ycdehongchem.com [ycdehongchem.com]

- 6. Ethyl Isonipecotate - SRIRAMCHEM [sriramchem.com]

- 7. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 8. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

The Alchemical Core: A Technical Guide to Piperidine-4-carboxamide Hydrochloride for the Modern Researcher

For the discerning researcher, scientist, and drug development professional, understanding a molecular scaffold's fundamental properties and potential is paramount. Piperidine-4-carboxamide, particularly as its hydrochloride salt, represents a cornerstone building block in contemporary medicinal chemistry. Its rigid, saturated heterocyclic structure provides a three-dimensional framework that is both versatile and amenable to functionalization, making it a privileged scaffold in the quest for novel therapeutics.

This guide eschews a rigid, templated approach, instead opting for a narrative that delves into the core identity of piperidine-4-carboxamide hydrochloride. We will explore its fundamental identifiers, physicochemical properties, robust synthetic routes with an emphasis on the "why" behind the "how," and its proven applications as a versatile precursor in drug discovery. Every claim is substantiated with authoritative references, ensuring a trustworthy and expert-grounded resource for your laboratory endeavors.

Part 1: Core Identification and Physicochemical Landscape

A molecule's identity begins with its universal identifiers. This compound is recognized across chemical databases and regulatory frameworks by a specific set of numbers and names. A comprehensive understanding of these is crucial for procurement, documentation, and unambiguous scientific communication.

Key Identifiers and Properties

To facilitate easy reference, the core identifiers and key physicochemical properties of this compound are summarized below. These values are critical for experimental design, from calculating molar equivalents to selecting appropriate analytical techniques.

| Identifier/Property | Value | Source(s) |

| CAS Number | 39674-99-2 | [1][2][3] |

| Molecular Formula | C₆H₁₃ClN₂O | [2] |

| Molecular Weight | 164.63 g/mol | [2] |

| Synonyms | 4-Piperidinyl-carboxamide hydrochloride, Isonipecotamide HCl | [1] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 145-148 °C (for the free base) | |

| Solubility | Soluble in water | [4][5] |

| Storage Temperature | Room temperature; store in a dry, sealed place | [1][2] |

Part 2: Synthesis and Methodologies - From Precursor to Product

The synthesis of this compound is a well-established process, yet the choice of methodology can have significant implications for yield, purity, and scalability. Here, we dissect the primary synthetic pathways, offering not just the steps but the underlying chemical logic.

Synthetic Workflow Overview

The most common strategies for synthesizing the piperidine-4-carboxamide core involve either the functionalization of a pre-existing piperidine ring or the construction of the ring itself. The hydrochloride salt is typically formed in the final step by treatment with hydrochloric acid.

Caption: Key Synthetic Routes to Piperidine-4-carboxamide HCl.

Protocol 1: Controlled Hydrolysis of 4-Cyanopiperidine

This is often the preferred industrial route due to the availability of 4-cyanopiperidine. The challenge lies in controlling the hydrolysis to stop at the amide stage, as over-hydrolysis will yield the corresponding carboxylic acid.

Causality and Experimental Choices:

-

Starting Material: 4-Cyanopiperidine is a common chemical intermediate, often synthesized from piperidine-4-carboxamide via dehydration, making this route part of a potential synthetic cycle.[6][7]

-

Reagent Choice: The use of a strong acid (like sulfuric acid) or base (like sodium hydroxide) under controlled temperature and reaction time is critical. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon.

-

Reaction Control: Temperature is a key parameter. Lower temperatures favor the formation of the amide, while higher temperatures drive the reaction towards the carboxylic acid. Careful monitoring via techniques like TLC or HPLC is essential to quench the reaction at the optimal point.

Step-by-Step Methodology:

-

Setup: To a stirred solution of 4-cyanopiperidine in an appropriate solvent (e.g., ethanol/water), slowly add the hydrolyzing agent (e.g., concentrated sulfuric acid) at a reduced temperature (0-5 °C).

-

Reaction: Allow the mixture to warm to room temperature and stir for a predetermined time (e.g., 12-24 hours), monitoring the reaction progress.

-

Workup: Carefully neutralize the reaction mixture with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the free base of piperidine-4-carboxamide.

-

Isolation: Filter the solid product, wash with cold water, and dry under vacuum.

-

Salt Formation: Dissolve the isolated free base in a suitable solvent (e.g., isopropanol) and treat with a solution of hydrochloric acid (e.g., HCl in isopropanol) to precipitate the hydrochloride salt. Filter and dry to obtain the final product.

Protocol 2: Amidation of Piperidine-4-carboxylic Acid (Isonipecotic Acid)

This route is a classic example of amide bond formation and is highly versatile, allowing for the synthesis of N-substituted derivatives by replacing ammonia with primary or secondary amines.[8][9]

Causality and Experimental Choices:

-

Activation is Key: A carboxylic acid and an amine will typically form a salt upon mixing.[10] To facilitate amide bond formation, the carboxylic acid's hydroxyl group, a poor leaving group, must be converted into a good leaving group.

-

Activating Agents: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into a highly reactive acyl chloride.[9] Alternatively, peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used for a milder, one-pot procedure.[11] The choice of agent depends on the substrate's sensitivity to harsh conditions.

-

Amine Source: Anhydrous ammonia or a solution of ammonia in an organic solvent is used as the nucleophile to react with the activated carboxylic acid derivative.

Step-by-Step Methodology (via Acyl Chloride):

-

Activation: Suspend piperidine-4-carboxylic acid in an inert solvent (e.g., dichloromethane) and add thionyl chloride dropwise at 0 °C. Reflux the mixture until the reaction is complete (cessation of gas evolution).

-

Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride hydrochloride.

-

Amidation: Dissolve the crude acyl chloride in an inert solvent and add it slowly to a cooled, concentrated solution of ammonia, maintaining a low temperature.

-

Isolation: After the reaction is complete, concentrate the mixture, and partition the product between an organic solvent and water. The product can be purified by crystallization or chromatography.

-

Salt Formation: As described in the previous protocol, treat the purified free base with HCl to yield the hydrochloride salt.

Part 3: The Role of Piperidine-4-carboxamide in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold. Its piperidine ring can adopt a stable chair conformation, presenting substituents in well-defined axial and equatorial positions. The carboxamide group provides a key hydrogen bond donor and acceptor site, crucial for molecular recognition at biological targets.

Scaffold for Targeted Inhibitors

The piperidine-4-carboxamide core has been instrumental in the development of inhibitors for a diverse range of therapeutic targets.

Caption: Piperidine-4-carboxamide as a versatile drug discovery scaffold.

-

Antimalarial Agents: Researchers have identified a series of piperidine carboxamides that act as potent and species-selective inhibitors of the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5).[12] These compounds show promise in combating drug-resistant malaria by targeting a crucial protein degradation pathway in the parasite without significantly affecting the human equivalent.[12]

-

Carbonic Anhydrase Inhibitors: By N-acylating the piperidine ring with a 4-sulfamoylbenzoyl group, scientists have created potent inhibitors of human carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII.[11] The piperidine-4-carboxamide portion serves as a central scaffold from which "tail" functionalities can be extended to achieve high potency and selectivity, making these compounds promising candidates for anticancer therapies.[11]

-

Inhibitors for Alzheimer's Disease: The piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of secretory glutaminyl cyclase (sQC).[13] sQC is an enzyme implicated in the formation of neurotoxic pyroglutamate amyloid-beta (pGlu-Aβ) peptides, a key pathological hallmark of Alzheimer's disease. Inhibiting sQC is therefore an attractive therapeutic strategy.[13]

-

Analgesic and Antimicrobial Agents: The inherent structural features of the piperidine ring are found in numerous bioactive natural products. Synthetic derivatives of piperidine-4-carboxamide have been shown to possess significant analgesic and antimicrobial properties, highlighting the scaffold's broad utility in addressing pain and infectious diseases.[14][15][16]

Part 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant, causing skin, eye, and respiratory system irritation.[4][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[17][18]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[19] Avoid contact with skin and eyes.[19]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18][19]

-

First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[17][20]

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.[17][18][19][20]

References

- Process for preparing piperidine-4-carbothioamide hydrochloride.

- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre

- 4 - piperidinyl-carboxamide hydrochloride | 39674-99-2. ChemicalBook.

- Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.

-

SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. IJRPC. [Link]

- Preparation of piperidine-4-carbothioamide hydrochloride.

- Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

-

(PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

-

piperidine-4-carboxamide - ChemBK. ChemBK. [Link]

-

Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]

-

Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. [Link]

-

piperidine-4-carboxamide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com. [Link]

-

4-Piperidinecarboxamide | C6H12N2O | CID 3772. PubChem. [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. BioMed Pharma Journal. [Link]

- Method for preparing 4-cyanopiperidine hydrochloride.

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry. ACS Publications. [Link]

- Method for preparing 4-cyanopiperidine hydrochloride.

-

Piperidine | Solubility of Things. Solubility of Things. [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. PubMed Central. [Link]

-

Synthesis of Amides from Carboxylic Acid Derivatives. Khan Academy. [Link]

-

Synthesis of Amides - Organic Chemistry. Jack Westin. [Link]

Sources

- 1. 4 - piperidinyl-carboxamide hydrochloride | 39674-99-2 [chemicalbook.com]

- 2. CAS 39674-99-2 | this compound - Synblock [synblock.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 7. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jackwestin.com [jackwestin.com]

- 11. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijrpc.com [ijrpc.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 17. aaronchem.com [aaronchem.com]

- 18. jubilantingrevia.com [jubilantingrevia.com]

- 19. fishersci.com [fishersci.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

A Guide to Elucidating the Mechanism of Action for Novel Therapeutics Derived from Piperidine-4-Carboxamide Hydrochloride

Authored by a Senior Application Scientist

Introduction

Piperidine-4-carboxamide hydrochloride is a versatile chemical scaffold, a foundational building block in the synthesis of a diverse range of biologically active molecules. While this compound itself is not recognized for a specific pharmacological activity, its rigid, saturated heterocyclic structure makes it a valuable starting point for the development of novel therapeutics targeting a wide array of proteins, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the critical task of elucidating the mechanism of action (MoA) of a novel compound derived from a piperidine-4-carboxamide core. Understanding the MoA is paramount in drug discovery, as it informs efficacy, safety, and patient selection, ultimately determining the translational success of a potential therapeutic. We will proceed through a logical, multi-tiered experimental workflow, from initial target identification to in-depth pathway analysis and in-vivo validation.

Part 1: The Strategic Framework for MoA Elucidation

A successful MoA study is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. The overall strategy is to move from broad, unbiased screening to specific, hypothesis-driven experiments.

Caption: High-level workflow for MoA elucidation.

Part 2: Tier 1 - Unbiased Target Identification

The first crucial step is to identify the direct molecular target(s) of your novel compound. This is often the most challenging phase, and employing orthogonal, unbiased methods is critical to ensure confidence in the identified targets.

Affinity-Based Approaches

These methods rely on the physical interaction between the compound and its protein target.

Experimental Protocol: Immobilization and Affinity Chromatography

-

Compound Immobilization:

-

Synthesize an analog of your lead compound containing a linker arm (e.g., a long alkyl chain with a terminal amine or carboxyl group) suitable for conjugation to a solid support. The linker position should be carefully chosen to minimize disruption of the compound's binding pharmacophore.

-

Covalently attach the linker-modified compound to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or Dynabeads M-270 Amine).

-

Prepare a control column with beads that have been treated with the linker alone to identify non-specific binders.

-

-

Lysate Preparation:

-

Prepare a cell lysate from a relevant cell line or tissue that expresses the putative target. Use a mild lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein integrity.

-

Pre-clear the lysate by incubating it with the control beads to remove proteins that bind non-specifically to the matrix.

-

-

Affinity Pulldown:

-

Incubate the pre-cleared lysate with the compound-conjugated beads for 2-4 hours at 4°C.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins using a competitive elution with an excess of the free (non-immobilized) compound. This is a crucial step for identifying specific binders.

-

Alternatively, use a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE and identify the unique bands that appear in the compound-specific elution.

-

Excise these bands and identify the proteins by mass spectrometry (LC-MS/MS).

-

Trustworthiness Check: A key self-validating aspect of this protocol is the competitive elution. A true target will be displaced by the free compound, while non-specific binders will not.

Genetic and Functional Approaches

These methods identify targets by observing the functional consequences of their interaction with the compound.

Yeast Three-Hybrid (Y3H) System: A powerful genetic method for identifying protein targets of small molecules.

Caption: Yeast Three-Hybrid (Y3H) system logic.

Part 3: Tier 2 - Cellular and In Vitro Validation

Once putative targets are identified, the next step is to validate these interactions in a relevant cellular context and to characterize the functional consequences.

Target Engagement Assays

It is essential to confirm that the compound engages the target protein in living cells.

Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact cells with your compound or a vehicle control for a specified time.

-

Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C).

-

Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured, stable proteins) from the precipitated fraction by centrifugation.

-

Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using Western blotting or ELISA.

-

Data Analysis: Plot the fraction of soluble protein as a function of temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control.

Data Presentation: Hypothetical CETSA Results

| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Compound) |

| 45 | 100 | 100 |

| 50 | 95 | 98 |

| 55 | 70 | 90 |

| 60 | 40 | 75 |

| 65 | 15 | 50 |

| 70 | 5 | 20 |

Functional Pathway Analysis

With a validated target, you must now investigate the downstream cellular consequences of modulating this target.

Western Blotting for Pathway Modulation: If your target is a kinase, phosphatase, or other signaling protein, Western blotting is a direct way to assess the phosphorylation state or expression level of downstream substrates.

Experimental Protocol: Phospho-Protein Analysis

-

Cell Treatment: Treat cells with a time course and dose-response of your compound. Include appropriate positive and negative controls (e.g., a known inhibitor/activator of the pathway).

-

Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the in-vivo phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Probe the membrane with a primary antibody specific to the phosphorylated form of a downstream effector protein (e.g., anti-phospho-ERK).

-

Strip the membrane and re-probe with an antibody for the total amount of that effector protein (e.g., anti-total-ERK) to ensure that changes in phosphorylation are not due to changes in protein expression.

-

Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.

-

-

Quantification: Quantify the band intensities to determine the relative change in phosphorylation.

Part 4: Tier 3 - In Vivo Model Confirmation

The final stage of MoA validation is to confirm that the mechanism observed in vitro is responsible for the compound's efficacy in a relevant animal model of disease. This involves pharmacodynamic (PD) and efficacy studies.

Pharmacodynamic (PD) Biomarker Analysis:

-

Objective: To demonstrate that the compound engages its target and modulates the downstream pathway in the target tissue in vivo.

-

Method:

-

Dose animals with the compound.

-

Collect relevant tissues (e.g., tumor, brain) at various time points post-dose.

-

Analyze the tissues for a biomarker that reflects target engagement. This could be the phosphorylation state of a downstream substrate (as measured by Western blot or immunohistochemistry) or the expression of a target gene (as measured by qRT-PCR).

-

Correlate the PD biomarker changes with the pharmacokinetic (PK) profile of the compound in the same tissue.

-

Efficacy Studies with MoA Endpoints:

-

Objective: To link the observed therapeutic efficacy to the proposed MoA.

-

Method:

-

Conduct an efficacy study in a relevant disease model (e.g., a tumor xenograft model for an anti-cancer agent).

-

At the end of the study, in addition to measuring the primary efficacy endpoint (e.g., tumor volume), collect tissues to analyze the PD biomarkers.

-

Demonstrate that the degree of efficacy correlates with the degree of target modulation in the treated animals.

-

Conclusion

Elucidating the mechanism of action for a novel therapeutic derived from a versatile scaffold like this compound is a rigorous, multi-faceted endeavor. It requires a systematic approach that combines unbiased discovery techniques with hypothesis-driven validation across cellular and in vivo systems. By adhering to the principles of robust experimental design, including orthogonal validation and the use of self-validating protocols, researchers can build a compelling and accurate model of their compound's MoA. This detailed understanding is the bedrock upon which successful clinical translation is built.

References

-

Cellular Thermal Shift Assay (CETSA): Molina, D. M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

-

Affinity Chromatography and Mass Spectrometry: Gingras, A. C., et al. (2007). Analysis of protein complexes using mass spectrometry. Nature Reviews Molecular Cell Biology. [Link]

-

Yeast Three-Hybrid Systems: Licitra, E. J., & Liu, J. O. (1996). A three-hybrid system for detecting small molecule-protein interactions. Proceedings of the National Academy of Sciences. [Link]

-

Western Blotting Protocols and Principles: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences. [Link]

-

Pharmacokinetics and Pharmacodynamics in Drug Development: Mager, D. E., et al. (2003). Pharmacokinetic-pharmacodynamic modeling of biologics. Journal of Pharmacology and Experimental Therapeutics. [Link]

Piperidine-4-carboxamide hydrochloride biological activity screening

An In-Depth Technical Guide to the Biological Activity Screening of Piperidine-4-carboxamide Hydrochloride

Authored by a Senior Application Scientist

Foreword: The Piperidine-4-carboxamide Scaffold as a Privileged Structure in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and biologically active molecules.[1][2] Its saturated, six-membered heterocyclic structure provides an ideal three-dimensional framework for orienting substituents to interact with biological targets. The piperidine-4-carboxamide motif, in particular, has garnered significant attention, serving as a versatile template for developing therapeutic agents across diverse disease areas, including oncology, infectious diseases, and neurology.[2] This guide provides a comprehensive framework for the systematic biological evaluation of novel compounds based on this core structure, specifically focusing on the hydrochloride salt form, which is often utilized to improve aqueous solubility and handling properties. Our approach is designed not merely as a sequence of steps, but as a logical cascade that builds a deep, multi-faceted understanding of a compound's biological profile, from initial toxicity assessments to target deconvolution.

Section 1: Foundational Characterization and Initial Viability Assessment

Before embarking on specific activity screens, a foundational understanding of the test compound's behavior and its general effect on cellular health is paramount. This initial phase prevents the misinterpretation of data in subsequent, more complex assays.

Physicochemical Properties: The "Why" Behind the Salt Form

Piperidine-4-carboxamide derivatives can exhibit a range of lipophilicity depending on their substitutions.[2] The hydrochloride salt is typically employed to enhance solubility in aqueous buffers used for biological assays. It is critical to determine the solubility limits in your primary solvent (typically DMSO) and the final assay buffer. Poor solubility can lead to compound precipitation, resulting in false negatives or inconsistent dose-response curves.

Core Protocol: Cytotoxicity and Cell Viability Profiling

A fundamental first step is to assess general cytotoxicity.[1] This establishes the therapeutic window and flags compounds that are overtly toxic through non-specific mechanisms. The choice of cell line is critical; a panel should ideally include:

-

A standard immortalized cell line: Such as HEK293 (human embryonic kidney) or NIH3T3 (mouse fibroblast) for baseline toxicity.

-

Disease-relevant cell lines: For example, if screening for anticancer activity, a panel of cancer cell lines like A549 (lung) and MCF7 (breast) should be used.[3]

-

A normal, non-cancerous cell line: To assess selectivity and potential for on-target toxicity in healthy tissues.[2]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, a purple crystalline product.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in the appropriate cell culture medium. Causality Note: DMSO is used for its ability to dissolve a wide range of organic compounds. The final concentration in the assay should be kept low (<0.5%) to avoid solvent-induced toxicity.

-

Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plate for 48-72 hours. Causality Note: This duration allows for multiple cell doubling times, making it possible to observe effects on proliferation.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Section 2: Target-Based and Phenotypic Screening Strategies

With a defined non-toxic concentration range, screening can proceed toward identifying specific biological activities. This can be approached through two complementary paradigms: target-based screening and phenotypic screening.

Workflow for a Comprehensive Screening Cascade

The following diagram illustrates a logical workflow, moving from a broad initial screen to specific hit validation.

Caption: Putative signaling pathway for M2 macrophage polarization.

Section 3: Data Interpretation and Hit-to-Lead Considerations

The screening process generates a vast amount of data that must be rigorously analyzed to identify promising lead candidates. A "hit" is not simply the most potent compound, but one that demonstrates a balance of desirable properties:

-

Potency: Low IC₅₀ or EC₅₀ value in the primary assay.

-

Selectivity: Minimal activity in cytotoxicity assays and against off-target proteins.

-

Structure-Activity Relationship (SAR): A clear relationship where small chemical modifications lead to predictable changes in activity. [4]* Favorable Physicochemical Properties: Good solubility and predicted drug-like properties. [5] The ultimate goal of this screening guide is to provide a robust, logical, and evidence-based framework for advancing a this compound derivative from an unknown entity to a validated hit, poised for the next stage of drug development.

References

- Benchchem. (2025). Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs.

- Benchchem. (2025). A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery.

-

Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]

- Google Patents. (2018). US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.

-

Corey, V. C., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

-

Moodley, N. (2014). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

-

Kumar, A., et al. (2020). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. [Link]

-

Fruttaldo, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

-

ResearchGate. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

-

Ji, H., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. PubMed. [Link]

-

Xu, Y., et al. (2019). Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis. PubMed. [Link]

-

Kim, J. Y., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Piperidine-4-carboxamide Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous approved pharmaceuticals.[1][2] This prevalence is due to its ability to confer favorable pharmacokinetic properties and serve as a versatile template for three-dimensional exploration of chemical space. Among its many derivatives, the piperidine-4-carboxamide moiety has emerged as a particularly fruitful area of research, leading to the discovery of potent modulators of various biological targets. This guide provides a comprehensive overview of the discovery and synthesis of novel piperidine-4-carboxamide hydrochloride derivatives. It delves into the strategic considerations behind synthetic routes, detailed experimental protocols, and the critical role of structure-activity relationship (SAR) studies in optimizing lead compounds.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine moiety, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design of therapeutic agents.[1][2] Its saturated, non-planar structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. Piperidine derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, CNS modulation, antimicrobial, and anti-inflammatory effects.[3][4][5] The piperidine-4-carboxamide core, in particular, offers a robust framework with key features for molecular recognition: a basic nitrogen atom that can be protonated at physiological pH (often as a hydrochloride salt to improve solubility and handling), a rigid cyclic backbone, and a carboxamide group capable of forming critical hydrogen bonds.

Strategic Approaches to the Synthesis of Piperidine-4-carboxamide Derivatives

The synthesis of piperidine-4-carboxamide derivatives typically involves a convergent approach, where key fragments are prepared separately and then coupled in the final stages. This strategy allows for the rapid generation of a library of analogues for SAR studies.

Retrosynthetic Analysis

A common retrosynthetic approach for a generic N-substituted this compound is illustrated below. The primary disconnections are made at the two amide bonds and the bond to the piperidine nitrogen. This breaks the molecule down into three readily accessible building blocks: a primary or secondary amine, piperidine-4-carboxylic acid, and an electrophile (e.g., an alkyl halide or an aldehyde for reductive amination).

Caption: Retrosynthetic analysis of a generic N-substituted piperidine-4-carboxamide.

Key Synthetic Transformations

The construction of the piperidine-4-carboxamide scaffold and its derivatives relies on a set of robust and well-established chemical reactions.

The coupling of piperidine-4-carboxylic acid (or its activated form) with a primary or secondary amine is a cornerstone of the synthesis. The choice of coupling agent is critical to ensure high yields and minimize side reactions.

Protocol: Standard Amide Coupling using EDC/HOBt

-

Dissolution: Dissolve piperidine-4-carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).

-

Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise and stir for 30 minutes to form the activated ester.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a tertiary amine base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and concentrating in vacuo, the crude product is purified by column chromatography on silica gel.

The functionalization of the piperidine nitrogen is typically achieved through nucleophilic substitution or reductive amination.

Protocol: N-Alkylation via Nucleophilic Substitution

-

Reactant Mixture: To a solution of the piperidine-4-carboxamide derivative (1.0 eq) in a polar aprotic solvent like DMF or Acetonitrile (ACN), add a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq) to the mixture.

-

Heating: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor by TLC or LC-MS.

-

Isolation: After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Hydrochloride Salt Formation

The final step in the synthesis is often the formation of the hydrochloride salt, which generally improves the compound's crystallinity, stability, and aqueous solubility.

Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified free base of the piperidine-4-carboxamide derivative in a suitable anhydrous solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

-

Acidification: Slowly add a solution of hydrogen chloride in a solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) dropwise with stirring.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution.

-

Isolation: Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Characterization and Spectroscopic Analysis

The structural elucidation of newly synthesized derivatives is paramount. A combination of spectroscopic techniques is employed to confirm the identity and purity of the target compounds.

| Technique | Purpose | Typical Observations for Piperidine-4-carboxamide Derivatives |

| ¹H NMR | Confirms the proton framework of the molecule. | Signals corresponding to the piperidine ring protons (typically in the 1.5-3.5 ppm range), aromatic protons (if present), and the amide N-H proton (often a broad singlet). |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. | A characteristic signal for the amide carbonyl carbon (around 170-175 ppm) and signals for the piperidine ring carbons. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the free base. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups. | A strong absorption band for the C=O stretch of the amide (around 1630-1680 cm⁻¹) and an N-H stretch (around 3300-3500 cm⁻¹). |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. | A single major peak indicates a high degree of purity. |

Biological Evaluation and Structure-Activity Relationship (SAR) Studies

The ultimate goal of synthesizing novel derivatives is to identify compounds with improved biological activity and drug-like properties. This is achieved through systematic biological evaluation and the development of a structure-activity relationship (SAR).

Case Study: Piperidine-4-carboxamides as Anti-infective Agents

Recent research has highlighted the potential of piperidine-4-carboxamides as a new class of anti-infective agents. For instance, a series of these compounds were identified as potent inhibitors of DNA gyrase in Mycobacterium abscessus.[6][7]

SAR Insights:

-

Aromatic Substitutions: The substitution pattern on the N-phenyl group significantly impacts activity. For example, a trifluoromethyl group at the 4-position of the phenyl ring led to a nearly 10-fold increase in activity compared to the unsubstituted parent compound.[6][7]

-

Linker Modification: The nature and attachment point of the linker between the piperidine and another aromatic system can drastically alter potency.[6]

-

Core Modifications: Replacing parts of the core scaffold, for instance with a quinoline moiety, can either maintain or diminish activity depending on the substitution pattern.[6]

Case Study: Piperidine-4-carboxamides as CCR5 Inhibitors

In the field of antiviral research, piperidine-4-carboxamide derivatives have been designed as potent C-C chemokine receptor type 5 (CCR5) inhibitors, which are crucial for HIV-1 entry into host cells.[8]

SAR Insights:

-

Pharmacophore Modeling: The design of these inhibitors was based on a 'Y-shaped' pharmacophore model.

-

Potency: Optimized compounds showed inhibitory activity (IC₅₀) in the nanomolar range, comparable to the approved drug maraviroc.[8]

-

Antiviral Activity: The most potent compounds demonstrated significant antiviral activity in HIV-1 single-cycle assays.[8]

The following workflow illustrates a typical cycle in a drug discovery program centered on piperidine-4-carboxamide derivatives.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijrpc.com [ijrpc.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Piperidine-4-carboxamide Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Heterocyclic Scaffolds

In the landscape of modern pharmacology, heterocyclic compounds are foundational.[1] Among these, nitrogen-containing heterocycles such as piperidine, pyridine, and piperazine are particularly prominent in FDA-approved drugs.[1] These structures are favored for their capacity to form hydrogen bonds, influence physicochemical properties, and provide a versatile template for constructing complex, biologically active molecules.[1] The piperidine-4-carboxamide scaffold, a derivative of piperidine, has emerged as a structure of significant interest, finding its place in a diverse array of therapeutic agents, including anticancer, antiviral, and antipsychotic compounds.[1] This guide offers a comprehensive examination of piperidine-4-carboxamide hydrochloride, delving into its chemical and physical attributes, synthetic accessibility, and its expansive role as a privileged scaffold in the design and discovery of novel therapeutics.

Physicochemical Properties: A Foundation for Drug-Likeness

The physicochemical profile of a scaffold is a critical determinant of its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. This compound possesses a set of characteristics that make it an attractive starting point for drug design.

| Property | Value | Source |

| Molecular Formula | C6H13ClN2O | [2] |

| Molecular Weight | 164.63 g/mol | [3] |

| Melting Point | 146-150 °C | [2] |

| Boiling Point | 311.7 °C at 760 mmHg | [2] |

| Flash Point | 142.3 °C | [2] |

| Vapor Pressure | 0.000553 mmHg at 25 °C | [2] |

| XLogP3 | -1.4 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Topological Polar Surface Area | 55.1 Ų | [4] |

The presence of both hydrogen bond donors and acceptors in the carboxamide group, coupled with the basic nitrogen of the piperidine ring, allows for a wide range of interactions with biological targets.[1] The relatively low molecular weight and topological polar surface area are advantageous for oral bioavailability. The hydrochloride salt form enhances aqueous solubility and stability, which are crucial for formulation and delivery.

Synthetic Strategies: Accessing Chemical Diversity

The synthetic tractability of a scaffold is paramount for its utility in drug discovery, enabling the generation of diverse analog libraries for structure-activity relationship (SAR) studies. This compound is readily accessible and can be modified at several key positions, providing a rich chemical space for exploration.

Core Synthesis

A common and efficient method for the synthesis of the core scaffold involves the conversion of 4-cyanopiperidine hydrochloride.

Protocol 1: Synthesis of Piperidine-4-carbothioamide Hydrochloride

This protocol describes the synthesis of a thioamide intermediate, which can be further converted to the carboxamide or used in the synthesis of thiazole derivatives.[5]

Materials:

-

4-cyanopiperidine hydrochloride

-

Ethanol

-

Triethylamine

-

Hydrogen sulfide

Procedure:

-

In a 250 ml pressure reactor, heat a mixture of 50 ml of ethanol, 15 g of 4-cyanopiperidine hydrochloride (102.2 mmol), and 0.52 g of triethylamine (5.1 mmol) to 60°C.[5]

-

Introduce hydrogen sulfide into the reactor until a stable pressure is achieved.[5]

-

Maintain the reaction at 60°C for a specified period (typically between 2 and 24 hours).[5]

-

After the reaction is complete, cool the mixture to a temperature between -20°C and 25°C and release any excess pressure.[5]

-

Filter the resulting precipitate, wash it with ethanol, and dry it under reduced pressure to yield piperidine-4-carbothioamide hydrochloride.[5]

Derivatization Strategies

The true power of the piperidine-4-carboxamide scaffold lies in its potential for derivatization at the piperidine nitrogen (N1) and the carboxamide nitrogen.

N-Arylation/N-Alkylation: The secondary amine of the piperidine ring is a key handle for introducing a wide variety of substituents. The Buchwald-Hartwig amination is a powerful and widely used method for N-arylation.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a general workflow for the palladium-catalyzed N-arylation of a piperidine derivative.[6]

Materials:

-

Piperidine-4-carboxamide derivative (1.0 equiv.)

-

Aryl halide (1.2 equiv.)

-

Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., NaOtBu, 1.5 equiv.)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, combine the piperidine derivative, aryl halide, palladium catalyst, phosphine ligand, and base.[6]

-

Add the anhydrous solvent.[6]

-

Seal the flask and heat the mixture to 80-110°C with vigorous stirring.[6]

-

Monitor the reaction progress using TLC or LC-MS.[6]

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through celite.[6]

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[6]

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.[6]

Amide Coupling: The primary carboxamide group can be readily modified through various amide coupling reactions to introduce diverse functionalities.

Caption: Synthetic utility of the piperidine-4-carboxamide scaffold.

Medicinal Chemistry Applications: A Scaffold for Diverse Targets

The piperidine-4-carboxamide scaffold has proven to be a versatile starting point for the development of inhibitors for a wide range of biological targets. Its ability to present substituents in specific spatial orientations allows for fine-tuning of interactions within a target's binding site.

CCR5 Receptor Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of HIV into host cells. Piperidine-4-carboxamide derivatives have been extensively explored as CCR5 antagonists.

-

Key Insight: The piperidine-4-carboxamide moiety was found to be important for anti-HIV activity and conferred metabolic stability.[7]

-

Lead Compound (TAK-220): Through optimization, TAK-220, a potent CCR5 antagonist, was developed.[8] It demonstrated high CCR5 binding affinity (IC50 = 3.5 nM) and potent inhibition of membrane fusion (IC50 = 0.42 nM).[8]

-

Structure-Activity Relationship (SAR): A 'Y-shaped' pharmacophore model has been used to guide the design of novel piperidine-4-carboxamide derivatives with potent anti-HIV activity.[7][9] The introduction of a carbamoyl group into the phenyl ring of the 4-benzylpiperidine moiety led to improved metabolic stability and good inhibitory activity.[8]

Caption: Mechanism of CCR5 antagonists in preventing HIV entry.

DNA Gyrase Inhibitors for Antibacterial Agents

Mycobacterium abscessus is a notoriously difficult-to-treat bacterium due to its resistance to many antibiotics.[10] Piperidine-4-carboxamides have emerged as a new class of novel bacterial topoisomerase inhibitors (NBTIs) that target DNA gyrase.[10]

-

Lead Compound (MMV688844): This compound showed bactericidal properties against M. abscessus.[10]

-

SAR Insights: Synthetic modifications led to the development of 844-TFM, which was 10-fold more active.[10] The addition of a trifluoromethyl group at the 4-position of the phenyl moiety significantly increased activity (MIC = 1.5 µM), while moving it to the 3-position reduced potency (MIC = 12.5 µM).[10] This highlights the critical role of substituent positioning in achieving optimal target engagement.

Proteasome Inhibitors for Antimalarial Therapy

Malaria remains a significant global health threat, and drug resistance is a major concern.[11] A piperidine carboxamide, SW042, was identified through phenotypic screening to have potent antimalarial activity.[11]

-

Mechanism of Action: These compounds were found to be species-selective inhibitors of the P. falciparum proteasome β5 active site (Pf20Sβ5).[11]

-

SAR Highlights: The (S)-enantiomer of the initial hit was 100-fold more potent than the (R)-enantiomer.[11] Removal of either the right-hand phenyl ring or the left-hand glycolic acid fragment resulted in a loss of activity, defining the minimal pharmacophore required.[11]

Histone Deacetylase (HDAC) Inhibitors for Cancer Therapy

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology.[12] The general pharmacophore for HDAC inhibitors consists of a zinc-binding group, a linker, and a surface recognition "cap" group.[12]

-

Scaffold Role: The piperidine ring can serve as a central linker or be incorporated into the cap group to modulate physicochemical properties and target interactions.[13]

-

Design Strategy: A series of N-substituted 4-alkylpiperidine hydroxamic acids were designed and synthesized, leading to the identification of submicromolar inhibitors with antiproliferative activity.[13]

Poly(ADP-ribose) Polymerase (PARP) Inhibitors in Oncology

PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with BRCA mutations.[14] The benzimidazole carboxamide scaffold has been a successful basis for potent PARP-1 inhibitors.[14] While not a direct piperidine-4-carboxamide, related structures incorporating piperazine have shown promise.[15]

-

Pharmacophore Mimicry: The core carboxamide group acts as a mimic of the nicotinamide portion of the NAD+ substrate, binding to the active site of PARP-1 through hydrogen bonds with Gly-863 and Ser-904.[14] The piperidine ring can be incorporated into the "tail" region of the inhibitor to interact with other parts of the enzyme.

Caption: Diverse therapeutic targets of piperidine-4-carboxamide derivatives.

Secretory Glutaminyl Cyclase (sQC) Inhibitors for Alzheimer's Disease

The formation of neurotoxic pyroglutamate amyloid-beta (pGlu-Aβ) is a key event in the pathology of Alzheimer's disease, and secretory glutaminyl cyclase (sQC) is the enzyme responsible.[16]

-

Novel Scaffold: A piperidine-4-carboxamide moiety was identified as a novel scaffold for sQC inhibitors through high-throughput virtual screening, with an initial hit compound showing an IC50 of 34 µM.[16] This discovery opens a new avenue for the development of disease-modifying therapies for Alzheimer's.

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and cancer.

-

Design Strategy: A library of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives was synthesized and shown to inhibit human carbonic anhydrases hCA I, II, IX, and XII at nanomolar concentrations.[17] Certain compounds exhibited sub-nanomolar inhibition of the cancer-related isoform hCA IX.[17]

Safety and Toxicological Considerations

While the piperidine-4-carboxamide scaffold itself is a component of many safe and effective drugs, it is essential to consider the potential toxicities of its derivatives. The parent piperidine molecule is a flammable liquid and can cause severe skin burns and eye damage.[18] It is also toxic if inhaled or in contact with the skin.[18] The hydrochloride salt form generally mitigates some of these handling risks. During drug development, it is crucial to evaluate the toxicological profile of each new derivative, including potential off-target effects and metabolic liabilities. For instance, some CCR5 antagonists based on this scaffold were halted in development due to toxicity concerns.[7]

Conclusion: A Privileged Scaffold with a Bright Future

The this compound scaffold represents a classic example of a "privileged structure" in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and proven ability to serve as a template for potent and selective inhibitors of a wide range of biological targets underscore its enduring value in drug discovery.[1] From infectious diseases like HIV and malaria to complex conditions such as cancer and Alzheimer's disease, derivatives of this versatile scaffold continue to provide promising leads for the development of next-generation therapeutics. The continued exploration of its chemical space, guided by rational drug design and a deep understanding of structure-activity relationships, will undoubtedly lead to the discovery of new and impactful medicines.

References

- A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery - Benchchem. (n.d.).

- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. (n.d.).

- Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PubMed Central. (2022, February 28).

- US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride - Google Patents. (n.d.).

- piperidine-4-carboxamide - ChemBK. (n.d.).

- Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PubMed Central. (n.d.).

- Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed. (2020, December 26).

- Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.).

- CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PubMed Central. (n.d.).

- Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine - Benchchem. (n.d.).

- (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D - ResearchGate. (2020, December 31).

- Z-piperidine-4-carboxamidine - Chem-Impex. (n.d.).

- Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity - PubMed. (2006, May 4).

- piperidine-4-carboxamide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. (n.d.).

- MSDS - Safety Data Sheet. (n.d.).

- Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Alkyl Piperidine and Piperazine Hydroxamic Acids as HDAC Inhibitors - PubMed. (n.d.).

- CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives | Request PDF - ResearchGate. (n.d.).

- Piperidine-4-carboxylic acid - Apollo Scientific. (n.d.).

- Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2 - Benchchem. (n.d.).

- This compound - Chemical Dictionary - Guidechem. (n.d.).

- 4 - • SAFETY DATA SHEET. (2025, September 23).

- Piperidine Safety Data Sheet Jubilant Life Sciences Limited. (n.d.).

- In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. (n.d.).

- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - MDPI. (n.d.).

- Structure activity relationship of piperidine derivatives - ResearchGate. (n.d.).

- Scheme-I: Synthesis of4-chlorophenyl)sulfonyl)piperidine-3-carboxamide... - ResearchGate. (n.d.).

- (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice - ResearchGate. (2018, April 11).

- Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC - NIH. (n.d.).

- Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC - PubMed Central. (n.d.).

- A Novel HDAC Inhibitor with a Hydroxy-Pyrimidine Scaffold - PMC - NIH. (n.d.).

- Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - MDPI. (n.d.).

- 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm. (n.d.).

- Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC - NIH. (2023, March 20).

- Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (n.d.).

- Design, synthesis and biological evaluation of 4-piperazinyl-containing Chidamide derivatives as HDACs inhibitors - PubMed. (n.d.).

- Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester - ChemicalBook. (2022, September 20).

- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PubMed. (2016, June 13).